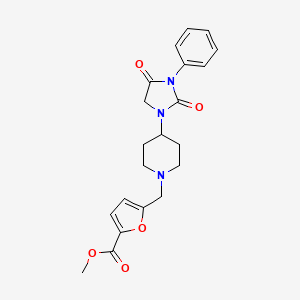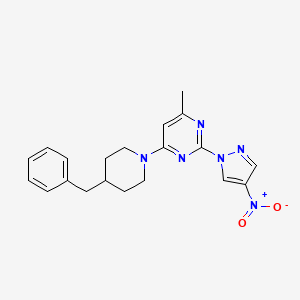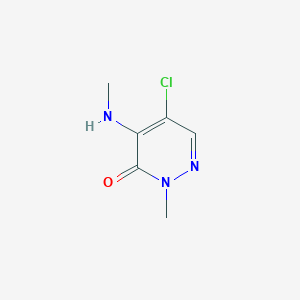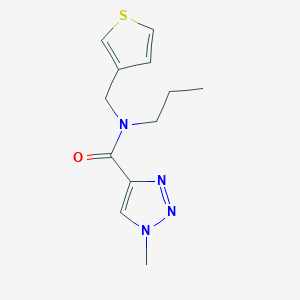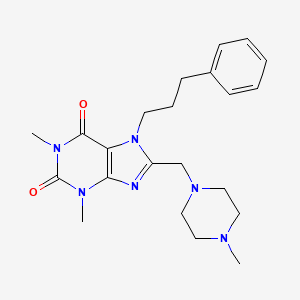
1,3-Dimethyl-8-(4-methyl-piperazin-1-ylmethyl)-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar purine derivatives involves the introduction of alkylamino substituents and other modifications to the purine core to evaluate their biological activities. For example, the synthesis of 8-alkylamino substituted derivatives of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride and its analogs demonstrated significant prophylactic antiarrhythmic activity and hypotensive activity in pharmacological screenings, indicating the methodological versatility in synthesizing purine derivatives with potential therapeutic effects (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives, including 1,3-Dimethyl-8-(4-methyl-piperazin-1-ylmethyl)-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione, typically features planar fused rings with specific substituents that influence their biological activity. For instance, the molecules of a closely related compound showed typical geometry with the fused rings of the purine system being planar and inclined with respect to each other, demonstrating the structural complexity and the potential for diverse biological activities of these molecules (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
The chemical reactions and properties of purine derivatives are influenced by their substituents, which can interact with various biological targets. For example, N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones showed significant affinity for serotonin and dopamine receptors, indicating the chemical versatility and potential therapeutic applications of these compounds (Żmudzki et al., 2015).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility and crystal structure, are essential for their pharmacological evaluation. Studies on similar compounds have shown that crystal structures can provide valuable insights into the molecular conformations and potential intermolecular interactions important for their biological activities (Acosta Quintero et al., 2018).
科学的研究の応用
Antihistaminic Activity
The antihistaminic potential of derivatives related to the chemical compound has been explored. A study found that certain derivatives displayed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting potential for treating allergic reactions (Pascal et al., 1985).
Structural Analysis
Structural analysis of related compounds reveals the geometry of the fused rings and the conformation of substituents, contributing to the understanding of their interaction with biological targets (Karczmarzyk et al., 1995).
Serotonin Receptor Affinity
Research into derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones has identified compounds with significant affinity for serotonin receptors, indicating potential for developing new treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).
Antiasthmatic Agents
The development of xanthene derivatives for antiasthmatic activity has led to the synthesis of compounds showing significant vasodilator activity, underscoring the therapeutic potential of these molecules in asthma management (Bhatia et al., 2016).
特性
IUPAC Name |
1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-24-12-14-27(15-13-24)16-18-23-20-19(21(29)26(3)22(30)25(20)2)28(18)11-7-10-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKABFDTNQRXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2495604.png)
![2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2495605.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2495609.png)


![5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride](/img/structure/B2495615.png)
![ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2495619.png)
